Regioisomeric Differentiation: 3-Amino-5-methoxy vs. 6-Amino-5-methoxy Substitution Alters Hydrogen-Bonding Capacity and Predicted LogP
The target compound (3-amino-5-methoxy substitution) and its regioisomer 6-amino-5-methoxypicolinic acid share identical molecular formula and molecular weight (168.15 g/mol), but the positional shift of the amino group from the 3-position to the 6-position changes the spatial orientation of hydrogen-bond donors relative to the carboxylic acid. This is reflected in a predicted LogP difference, with the 6-amino isomer showing a LogP of -0.84 , indicating higher hydrophilicity compared to the 3-amino isomer, for which the LogP is predicted to be higher (less negative) due to reduced solvent exposure of the amino group when adjacent to the carboxylic acid. This difference can affect solubility in organic solvents, membrane permeability in cell-based assays, and retention time in reversed-phase HPLC.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP not explicitly reported; expected to be higher (less negative) than -0.84 based on structural considerations of reduced amino-group solvent exposure at the 3-position adjacent to the carboxylic acid |
| Comparator Or Baseline | 6-Amino-5-methoxypicolinic acid (CAS 2089378-10-7): LogP = -0.836 (Fluorochem datasheet) |
| Quantified Difference | Difference in LogP estimated to be >0.5 log units based on positional effects observed for analogous aminopyridine isomers |
| Conditions | Predicted values based on computational estimation; experimental validation required |
Why This Matters
For procurement decisions, researchers must specify the exact regioisomer to ensure reproducible LogP, hydrogen-bonding pattern, and chromatographic behavior in synthetic and analytical workflows.
